

Spectroscopic and Synthetic Profile of Diethyl bis(hydroxymethyl)malonate: A Technical Guide

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Compound of Interest

Compound Name:	Diethyl bis(hydroxymethyl)malonate
Cat. No.:	B146577

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Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a detailed synthetic protocol for **diethyl bis(hydroxymethyl)malonate** (CAS No: 20605-01-0). The information is presented to facilitate its use in research and development, particularly in the context of drug discovery and organic synthesis.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **diethyl bis(hydroxymethyl)malonate**, providing a reference for its structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data[1]

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
4.22	Quartet (q)	4H	2 x -OCH ₂ CH ₃
4.09-4.04	Multiplet (m)	4H	2 x -CH ₂ OH
2.99	Singlet (s)	2H	2 x -OH
1.25	Triplet (t)	6H	2 x -OCH ₂ CH ₃

- Spectrometer Frequency: 300 MHz
- Solvent: CDCl₃

¹³C NMR (Carbon-13 NMR) Data[1]

Chemical Shift (δ) ppm	Assignment
169.58	2 x C=O
63.54	-C-(CH ₂ OH) ₂
61.97	2 x -CH ₂ OH
61.21	2 x -OCH ₂ CH ₃
14.04	2 x -OCH ₂ CH ₃

- Spectrometer Frequency: 75 MHz
- Solvent: CDCl₃

Infrared (IR) Spectroscopy[1]

Wavenumber (cm ⁻¹)	Assignment
3433	O-H stretch
2982	C-H stretch
1790	C=O stretch (ester)
1209	C-O stretch
1028	C-O stretch

- Sample Preparation: Neat

Mass Spectrometry (MS)

The mass spectrum of **diethyl bis(hydroxymethyl)malonate** can be accessed through the NIST WebBook.[\[2\]](#) Analysis of the fragmentation pattern is crucial for structural confirmation.

Experimental Protocols

The following section details the synthetic procedure for **diethyl bis(hydroxymethyl)malonate**.

Synthesis of Diethyl bis(hydroxymethyl)malonate

This protocol is adapted from Organic Syntheses.

Materials:

- Formaldehyde solution (equivalent to 60 g of formaldehyde, 2 moles)
- Potassium bicarbonate (8 g)
- Diethyl malonate (160 g, 1 mole)
- Saturated ammonium sulfate solution
- Ether

- Anhydrous sodium sulfate
- Isopropyl ether

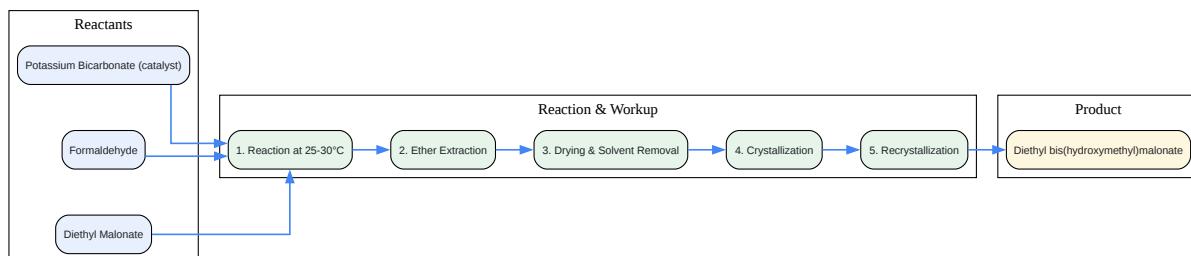
Procedure:

- A solution of formaldehyde and potassium bicarbonate is prepared in a beaker placed in a water bath at 20°C.
- Diethyl malonate is added dropwise to the stirred solution over 40-50 minutes, maintaining the reaction temperature between 25-30°C.
- The mixture is stirred for an additional hour.
- A saturated solution of ammonium sulfate is added, and the mixture is extracted with ether.
- The combined ethereal extracts are dried over anhydrous sodium sulfate, filtered, and the ether is distilled off.
- Volatile materials are removed under vacuum until the pressure is reduced to 20-30 mm, while maintaining the temperature at 40°C to induce crystallization.
- Isopropyl ether is added to dissolve the product by warming to 50°C.
- The solution is cooled in an ice bath with stirring to precipitate the crystalline product.
- The crystals are collected by filtration, dried, and can be recrystallized from isopropyl ether.

Visualizations

Synthesis Workflow of Diethyl bis(hydroxymethyl)malonate

The following diagram illustrates the key steps in the synthesis of **diethyl bis(hydroxymethyl)malonate**.



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Caption: Synthetic workflow for **diethyl bis(hydroxymethyl)malonate**.

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References

- 1. Diethyl bis(hydroxymethyl)malonate | 20605-01-0 [chemicalbook.com]
- 2. Diethyl bis(hydroxymethyl)malonate [webbook.nist.gov]
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